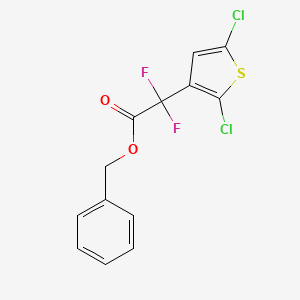

Benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate

Description

Benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is a fluorinated ester derivative featuring a dichlorothiophene aromatic ring and a benzyl ester group. Its molecular formula is C₁₃H₉Cl₂F₂O₂S, with a calculated molecular weight of 337.97 g/mol. The compound’s structure combines electron-withdrawing substituents (Cl, F) and a sulfur-containing heterocycle, which may confer unique physicochemical properties, such as enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

Molecular Formula |

C13H8Cl2F2O2S |

|---|---|

Molecular Weight |

337.2 g/mol |

IUPAC Name |

benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate |

InChI |

InChI=1S/C13H8Cl2F2O2S/c14-10-6-9(11(15)20-10)13(16,17)12(18)19-7-8-4-2-1-3-5-8/h1-6H,7H2 |

InChI Key |

HSFRSRKIVURMBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C2=C(SC(=C2)Cl)Cl)(F)F |

Origin of Product |

United States |

Preparation Methods

Industrial One-Step Synthesis of 2,2-Difluoroethanols (Precursors)

A patented industrial method describes the preparation of 2,2-difluoroethanols, which are key intermediates for difluoroacetate esters. This method uses potassium or sodium acetate, water, and a high-boiling solvent such as glycerine or diethylene glycol, with glacial acetic acid to adjust pH to 5-6. The reaction occurs in an autoclave under nitrogen displacement with chloro-2,2-difluoroethane as the fluorine source. The process involves two temperature gradients: 0.5 hours at 180–250°C followed by 2 hours at 60–90°C, yielding >98.5% pure 2,2-difluoroethanols with conversion rates ≥96% and yields ≥92% (Table 1).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Potassium acetate, water, glycerine, acetic acid pH 5-6, chloro-2,2-difluoroethane, N2 atmosphere | Formation of 2,2-difluoroethanol intermediate |

| 2 | Distillation and azeotropic removal of water with toluene | Purification to >98.5% purity |

Esterification to Benzyl 2,2-Difluoroacetate Derivatives

Benzylation Methods

Benzyl esters can be synthesized by reacting benzyl alcohol with bromoacetic acid derivatives or difluoroacetic acid derivatives under acid catalysis. For example, benzyl 2-bromoacetate is prepared by refluxing bromoacetic acid with benzyl alcohol in the presence of p-toluenesulfonic acid in benzene, using a Dean-Stark apparatus to remove water and drive esterification to completion (yield quantitative).

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromoacetic acid + benzyl alcohol + p-TsOH | 120°C, 24 h, benzene, Dean-Stark trap | ~100 | Purified by silica gel chromatography |

This method can be adapted for difluoroacetate esters by substituting bromoacetic acid with difluoroacetic acid derivatives.

Benzylation via Methyl Triflate Activation

An alternative benzylation method involves in situ formation of reactive intermediates using methyl triflate and magnesium oxide as base in toluene or trifluorotoluene solvents. Alcohol substrates react with 2-benzyloxypyridine and MgO at 0°C, followed by methyl triflate addition and heating at 85–90°C for 24 hours to yield benzyl ethers and esters.

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| A | Alcohol, 2-benzyloxypyridine, MgO, MeOTf | 0°C to 90°C, 24 h, toluene | Moderate to high | Suitable for benzyl esters and ethers |

| B | Pre-formed intermediate, MgO, trifluorotoluene | 85°C, 24 h | Moderate | Alternative method |

Coupling with 2,5-Dichlorothiophene Moiety

Palladium-Catalyzed Coupling with Benzyl Bromides

A palladium-catalyzed coupling reaction using PdCl₂(dppe) catalyst and sodium carbonate base in refluxing toluene has been demonstrated for benzylation of various substituted aromatic and heteroaromatic systems, including chlorinated thiophenes. The reaction tolerates multiple functional groups and provides fair to good yields of benzylated products.

| Entry | Benzyl Bromide Substituent | Product Yield (%) | Notes |

|---|---|---|---|

| 1 | 3-CO₂Me | 71 | Electron-withdrawing group |

| 4 | 4-CN | 90 | High yield with nitrile group |

| 7 | 3-Cl | 67 | Chlorinated benzyl derivative |

| 8 | H (unsubstituted benzyl) | 85 | High yield |

This method can be adapted for coupling benzyl 2,2-difluoroacetate with 2,5-dichlorothiophen-3-yl derivatives, enabling the formation of the target compound.

Summary of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield/Outcome |

|---|---|---|---|

| Difluoroethanol synthesis | One-step autoclave reaction | Potassium acetate, chloro-2,2-difluoroethane, glycerine, pH 5-6, 180–250°C then 60–90°C | >92% yield, >98.5% purity |

| Benzyl 2-bromoacetate synthesis | Acid-catalyzed esterification | Bromoacetic acid, benzyl alcohol, p-toluenesulfonic acid, benzene, 120°C, 24 h | Quantitative yield |

| Benzyl ester formation | Methyl triflate activation | Alcohol, 2-benzyloxypyridine, MgO, MeOTf, toluene, 90°C, 24 h | Moderate to high yields |

| Coupling with chlorothiophene | Pd-catalyzed coupling | PdCl₂(dppe), Na₂CO₃, toluene, reflux | Fair to good yields (67–90%) |

Research Findings and Analysis

- The industrial one-pot synthesis of 2,2-difluoroethanols provides a scalable, high-yield route to key fluorinated intermediates, which are essential for the subsequent esterification steps.

- Benzyl esters can be efficiently prepared by classical acid-catalyzed esterification or via methyl triflate activation, with the latter offering milder conditions and potentially higher selectivity.

- Palladium-catalyzed coupling reactions allow for the introduction of benzyl groups onto chlorinated thiophene rings with good functional group tolerance, crucial for the preparation of benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate.

- The choice of catalyst, solvent, and reaction temperature significantly affects yield and purity, with PdCl₂(dppe) and toluene being optimal for coupling reactions involving benzyl bromides and chlorothiophenes.

Scientific Research Applications

Benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The dichlorothiophene ring and difluoroacetate moiety play crucial roles in its binding affinity and specificity. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared functional groups or structural motifs:

Key Observations:

Ester Group Variations :

- The benzyl ester in the target compound likely increases steric bulk and lipophilicity compared to the ethyl ester in the analog from . This may influence solubility and membrane permeability.

- Benzilic acid lacks esterification, instead featuring a free carboxylic acid and hydroxyl group, which enhances hydrogen-bonding capacity and acidity (pKa ~3.0).

Fluorination Effects: Both the target compound and Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate incorporate difluoroacetate groups, which are known to enhance metabolic stability and electron-withdrawing effects.

Solubility and Stability

- The benzyl ester group in the target compound suggests lower aqueous solubility compared to the ethyl ester analog, though this could be offset by the polar thiophene ring.

- Fluorinated esters generally exhibit greater hydrolytic stability than non-fluorinated analogs due to the electron-withdrawing effects of fluorine .

Methodological Considerations

- Crystallography : Structural determination of similar compounds often employs SHELXL for refinement, ensuring high-resolution data accuracy .

- Storage : Fluorinated esters like Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate may require storage at -20°C to prevent degradation, a recommendation likely applicable to the target compound.

Q & A

Q. What are the common synthetic routes for preparing benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate?

The compound is typically synthesized via esterification of 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetic acid with benzyl alcohol under acidic catalysis (e.g., sulfuric acid or HCl). Reflux conditions are employed to drive the reaction to completion, followed by purification using column chromatography. Key parameters include temperature control (70–90°C) and stoichiometric ratios to minimize side products like unreacted acid or over-esterification derivatives .

Q. How is the structural elucidation of this compound performed?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and X-ray crystallography are primary methods. For crystallographic analysis, SHELXL software is used for refining structures, particularly for resolving electron density maps of the dichlorothiophene and difluoroacetate moieties. Data collection at low temperatures (e.g., 100 K) enhances resolution for halogen-heavy structures .

Q. What safety protocols are recommended for handling this compound?

Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention. Stability data suggest storage at 0–6°C in airtight containers to prevent hydrolysis or thermal decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Byproducts like 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetic acid (unreacted starting material) or benzyl ether derivatives arise from incomplete esterification or competing side reactions. Optimization strategies include:

Q. What methodologies are used to assess its biological activity in cellular models?

Cytotoxicity is evaluated via colorimetric assays (e.g., MTT or Mosmann’s method) using IC₅₀ values. For target engagement studies, fluorescence polarization assays or surface plasmon resonance (SPR) quantify binding affinity to enzymes like kinases or proteases. Dose-response curves (0.1–100 µM) and negative controls (e.g., fluorophore-only wells) validate specificity .

Q. How do structural modifications influence its metabolic stability?

The difluoroacetate group is susceptible to enzymatic defluorination via hydrolytic or oxidative pathways. Comparative studies with analogs (e.g., ethyl or methyl esters) reveal that bulkier ester groups (e.g., benzyl) slow hepatic metabolism. LC-MS/MS analysis of rat microsomal incubations identifies metabolites like 2,5-dichlorothiophene-3-carboxylic acid, highlighting CYP450-mediated oxidation .

Q. What computational tools predict its reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 mechanisms at the difluoroacetate carbonyl. Molecular docking (AutoDock Vina) screens potential interactions with biological nucleophiles (e.g., cysteine residues). Electrostatic potential maps identify electrophilic hotspots at the dichlorothiophene ring .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

Variations in IC₅₀ values (e.g., 5 µM vs. 20 µM) may stem from:

- Cell line differences : Primary vs. immortalized cells exhibit varying membrane permeability.

- Assay conditions : Serum-free media vs. serum-containing media alter compound solubility.

- Batch purity : HPLC purity thresholds (>95% vs. >98%) impact activity. Validate via orthogonal assays (e.g., Western blot for target inhibition) and replicate with independent synthetic batches .

Q. Why do crystallographic data sometimes conflict with NMR-based structural assignments?

X-ray structures may reveal unexpected conformations (e.g., thiophene ring puckering) due to crystal packing forces, whereas NMR captures solution-state dynamics. Use variable-temperature NMR to assess conformational flexibility, and compare with Hirshfeld surface analysis from crystallography to reconcile differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.